

Comparative Guide to the Downstream Target Validation of GSK-4716

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Compound of Interest					
Compound Name:	GSK-4716				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK-4716**, a selective agonist of Estrogen-Related Receptor beta (ERRβ) and gamma (ERRγ), with other relevant compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to GSK-4716 and its Mechanism of Action

GSK-4716 is a synthetic small molecule that selectively activates ERRβ and ERRγ, two orphan nuclear receptors that play crucial roles in regulating cellular metabolism, mitochondrial function, and energy homeostasis.[1] Upon binding to ERRβ/γ, **GSK-4716** induces a conformational change in the receptor, leading to the recruitment of coactivators, most notably Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β. [2] This complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade results in the modulation of a wide array of downstream processes, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[1] [2]

Comparative Analysis of ERRβ/y Modulators

To effectively validate the downstream targets of **GSK-4716**, it is essential to compare its activity with other compounds that modulate ERRβ/y signaling. This includes other agonists,







inverse agonists, and antagonists.



Compound	Class	Target(s)	Reported EC50/IC50	Key Downstream Effects
GSK-4716	Agonist	ERRβ/y	EC50: 1.3 μM for ERRγ	Induces PGC-1α/ β, increases fatty acid oxidation genes (Cpt1b, Atp5b, Idh3), enhances mitochondrial biogenesis, modulates glucocorticoid receptor signaling, and upregulates dopaminergic markers (TH, DAT).[1][2][3]
DY131	Agonist	ERRβ/y	EC50: 130 nM for ERRy	Structurally similar to GSK-4716, expected to have similar agonistic effects on ERRβ/y target genes.
GSK5182	Inverse Agonist	ERRy	-	Attenuates the expression of ERRy target genes like TH and DAT.[3] Interestingly, both GSK5182 and GSK-4716 have been shown to

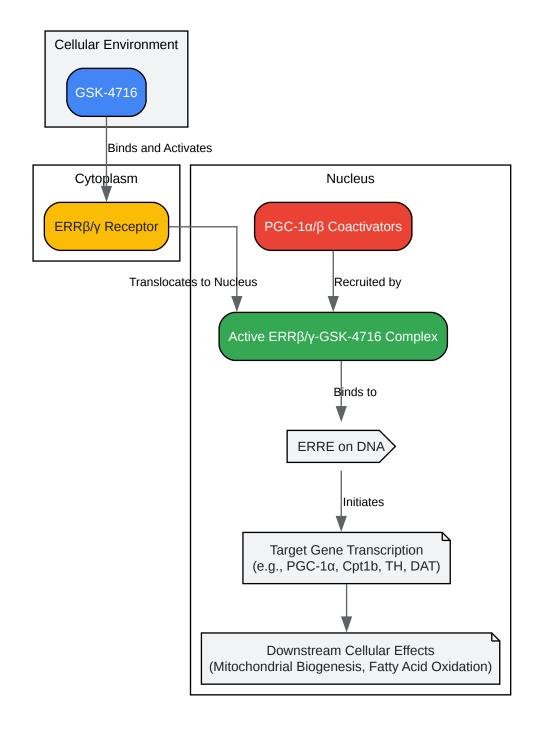


				increase ERRy protein levels.[4]
Diethylstilbestrol (DES)	Antagonist	ERRy, ERα	-	Suppresses glucocorticoid- responsive gene expression modulated by ERRy.[2][5]

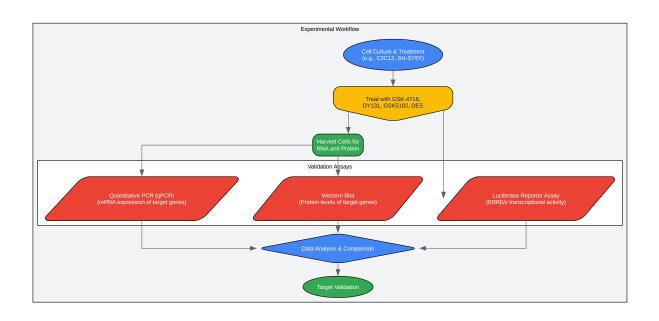
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of downstream target validation, the following diagrams are provided.









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